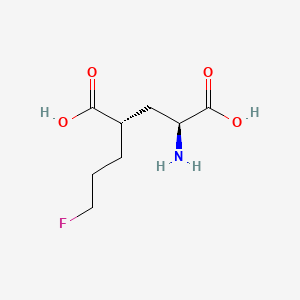
Florilglutamic acid
Descripción general
Descripción
Florilglutamic acid F-18 is a small molecule that is currently under investigation in clinical trials . It is used in PET imaging of intracranial cancers . The molecular formula of Florilglutamic acid F-18 is C8H14FNO4 . It is also being investigated for the diagnosis of hepatocellular carcinoma .
Molecular Structure Analysis
The molecular structure of Florilglutamic acid F-18 consists of 8 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 206.202 Da and the monoisotopic mass is 206.093216 Da .Aplicaciones Científicas De Investigación
Biosynthesis of Polyglutamic Acid (PGA) : This paper by Dahiya, Chettri, and Nigam (2020) discusses PGA's diverse biochemical properties, making it suitable for various roles depending on the microorganism used for its biosynthesis and the production conditions. Potential applications include uses as a thickener, cryoprotectant, humectant, drug carrier, biological adhesive, flocculants, or heavy metal absorbent. PGA's biodegradability suggests potential applications in cosmetics, medicine, food, and water treatments (Dahiya, Chettri, & Nigam, 2020).
Microbial Biosynthesis of Polyglutamic Acid Biopolymer and Applications in Biopharmaceutical, Biomedical and Food Industries : Buescher and Margaritis (2007) provide an overview of the production and applications of PGA, highlighting its potential in wastewater treatment, food products, drug delivery, medical adhesives, vaccines, PGA nanoparticles for cancer chemotherapy, and tissue engineering (Buescher & Margaritis, 2007).
Inhibitors of Oxidation and Matrix Metalloproteinases, Floridoside, and D-Isofloridoside from Marine Red Alga Laurencia Undulata : This study by Li et al. (2010) explores the antioxidant properties of floridoside and D-isofloridoside, suggesting their potential as natural marine antioxidants in food and pharmaceutical fields (Li et al., 2010).
Overproduction and Secretion of α-Ketoglutaric Acid by Microorganisms : Otto, Yovkova, and Barth (2011) summarize the biotechnological production of alpha-ketoglutaric acid (KGA) by bacteria and yeasts, highlighting its broad industrial applications, such as in chemical synthesis, dietary supplements, and wound healing compounds (Otto, Yovkova, & Barth, 2011).
Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway : Niu et al. (2020) studied the antioxidant mechanism of floridoside in human hepatocyte L-02 cells. They found that floridoside activates hemoxygenase-1 (HO-1) expression via the p38/ERK MAPK-Nrf2 pathway, highlighting its potential as an antioxidant (Niu et al., 2020).
Propiedades
IUPAC Name |
(2S,4S)-2-amino-4-(3-fluoropropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNDKMECWBLOF-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(C(=O)O)N)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152544 | |
| Record name | Florilglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Florilglutamic acid | |
CAS RN |
1196794-42-9 | |
| Record name | Florilglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196794429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florilglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLORILGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954ZFH0S16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



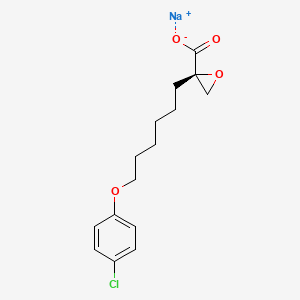
![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)
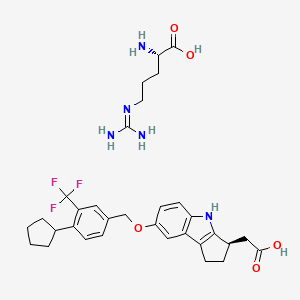

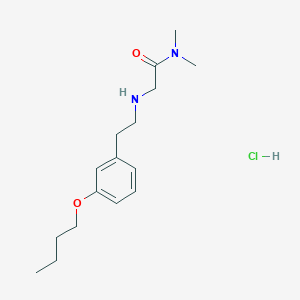
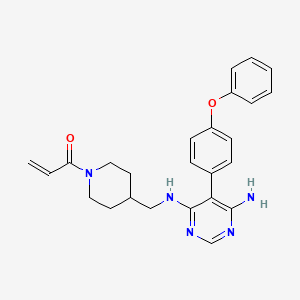
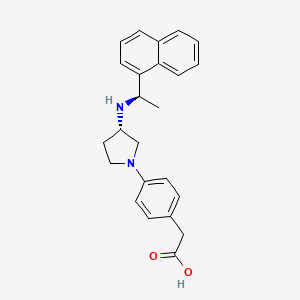
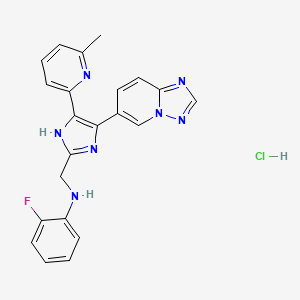
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)
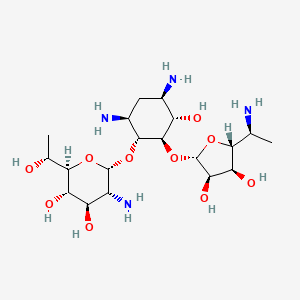
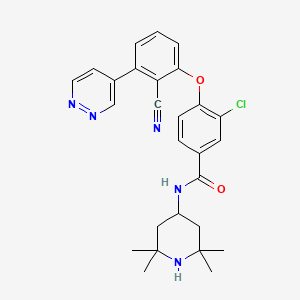
![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)